![molecular formula C12H9FN2O5 B1195204 [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate CAS No. 106219-33-4](/img/no-structure.png)
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate
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Overview
Description
“[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate” is a chemical compound. It is related to sodium, [5- (5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two uracil derivatives of methyl 3- (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1 (2H)-yl)propanoate were synthesized and characterized by elementary analyses, MS, IR and NMR . Another study reported the synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives .Molecular Structure Analysis
The crystal structures of similar compounds have been determined by means of X-ray diffraction . For example, the crystal structure of (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate was reported .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate' involves the reaction of 3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol with phosgene to form the corresponding acid chloride, which is then reacted with sodium bicarbonate to form the hydrogen carbonate salt.", "Starting Materials": [ "3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol", "Phosgene", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol is dissolved in anhydrous dichloromethane.", "Step 2: Phosgene is bubbled through the solution at room temperature for 2 hours.", "Step 3: The resulting acid chloride is isolated by filtration and washed with cold dichloromethane.", "Step 4: The acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of sodium bicarbonate in water.", "Step 5: The mixture is stirred at room temperature for 2 hours.", "Step 6: The resulting solid is filtered, washed with water, and dried under vacuum to yield '[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate'." ] } | |
CAS RN |
106219-33-4 |
Product Name |
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate |
Molecular Formula |
C12H9FN2O5 |
Molecular Weight |
280.21 g/mol |
IUPAC Name |
[3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate |
InChI |
InChI=1S/C12H9FN2O5/c1-6-8(3-2-4-9(6)20-12(18)19)15-5-7(13)10(16)14-11(15)17/h2-5H,1H3,(H,18,19)(H,14,16,17) |
InChI Key |
AHTYDUCWNMCQQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
synonyms |
1-(phenoxycarbonyloxymethyl)-5-fluorouracil PCMF |
Origin of Product |
United States |
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